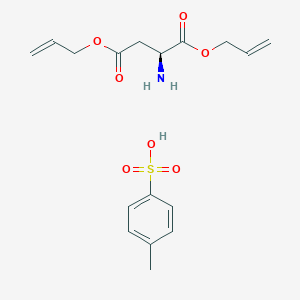

L-Aspartic acid bis-allyl ester p-toluenesulfonate salt

描述

Alnustone,化学名为4(E)-,6(E)-1,7-二苯基-庚-4,6-二烯-3-酮,是一种非酚类天然二芳基庚烷类化合物。它最初从欧洲赤杨(桦木科)的雄花中分离和鉴定。 此外,它还可以从姜黄(姜科)根茎和山姜(姜科)种子中分离出来 .

准备方法

化学反应分析

Alnustone会发生各种化学反应,包括氧化、还原和取代反应。 这些反应中常用的试剂包括高锰酸钾等氧化剂和硼氢化钠等还原剂 . 从这些反应中形成的主要产物取决于所使用的具体条件和试剂。 例如,Alnustone的氧化会导致羧酸的形成,而还原会导致醇的形成 .

科学研究应用

Cross-Linking Agent

L-Aspartic acid bis-allyl ester p-toluenesulfonate salt can act as a cross-linker in polymer chemistry. The allyl groups are reactive towards thiols and can form covalent bonds, making this compound useful for creating hydrogels or modifying biomaterials for drug delivery systems.

Bioconjugation

The compound's ability to react with nucleophilic groups allows it to be used in bioconjugation techniques. This application is particularly relevant in the development of targeted drug delivery systems where specific biomolecules need to be modified or tagged for therapeutic purposes .

Protein Studies

In proteomics, this compound can facilitate the study of protein interactions and modifications. By attaching to specific amino acids within proteins, researchers can investigate protein-protein interactions and the role of post-translational modifications in cellular processes .

Chemical Reactions

The compound can undergo various chemical transformations, including oxidation and reduction reactions, making it versatile for synthetic organic chemistry applications. It can serve as a reagent or catalyst in complex organic syntheses .

Case Study 1: Drug Delivery Systems

Research has demonstrated that this compound can be incorporated into polymer matrices to improve the controlled release of therapeutic agents. In one study, hydrogels modified with this compound showed enhanced drug encapsulation efficiency and release profiles compared to unmodified systems.

Case Study 2: Protein Modification

In proteomics studies, this compound was used to modify specific lysine residues in proteins, allowing for the investigation of their roles in enzyme activity regulation. The results indicated significant changes in protein function upon modification, highlighting its potential for studying enzyme kinetics and mechanisms.

作用机制

Alnustone发挥其作用的机制涉及它与各种分子靶点和途径的相互作用。 例如,其抗炎活性归因于其抑制促炎细胞因子和酶产生的能力 . Alnustone还通过清除自由基和减少氧化应激来表现出抗氧化活性 . 这些作用中涉及的确切分子靶点和途径仍在研究中,但它们可能包括参与炎症和氧化应激反应的关键信号分子和酶 .

相似化合物的比较

Alnustone在二芳基庚烷类化合物中是独特的,因为它具有特定的化学结构和生物活性。 类似的化合物包括姜黄中的姜黄素和生姜中的姜辣素 . 虽然所有这些化合物都共有一个二芳基庚烷类骨架,但Alnustone独特双键构型和苯基有助于其独特的性质 . 与姜黄素和姜辣素相比,Alnustone在各种生物测定中显示出不同的有效性水平,突出了其作为新型治疗剂的潜力 .

生物活性

L-Aspartic acid bis-allyl ester p-toluenesulfonate salt (CAS Number: 125229-60-9) is a compound that has garnered interest in the scientific community due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is derived from L-aspartic acid, a naturally occurring amino acid, modified by the addition of allyl esters and p-toluenesulfonate. The synthesis typically involves:

- Formation of Allyl Esters : The reaction of L-aspartic acid with allyl alcohol in the presence of an acid catalyst to form the bis-allyl ester.

- Salt Formation : The introduction of p-toluenesulfonic acid to create the salt form, enhancing solubility and stability.

The resulting compound can be characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure.

Antioxidant Properties

This compound exhibits significant antioxidant activity. In vitro studies have demonstrated its ability to scavenge free radicals, which are implicated in oxidative stress and various diseases. The compound's efficacy was compared against standard antioxidants like ascorbic acid, showing comparable or superior activity at certain concentrations .

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties against a range of pathogens, including bacteria and fungi. In one study, it was tested against strains such as Staphylococcus aureus and Candida albicans, with results indicating a minimum inhibitory concentration (MIC) in the low micromolar range .

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Candida albicans | 8 |

Cytotoxic Effects

While exhibiting beneficial biological activities, this compound also shows cytotoxic effects on certain cancer cell lines. In vitro assays demonstrated that at higher concentrations, the compound induced apoptosis in human cancer cells, suggesting potential for therapeutic applications in oncology .

The biological activity of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Scavenging : The compound's structure allows it to effectively neutralize ROS, thereby reducing oxidative damage.

- Inhibition of Enzymatic Activity : It may inhibit enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.

- Cell Membrane Interaction : Its lipophilic nature allows it to integrate into cell membranes, affecting cellular signaling pathways.

Study on Antioxidant Capacity

A recent study published in a peer-reviewed journal evaluated the antioxidant capacity of various derivatives of L-aspartic acid. The findings indicated that the bis-allyl ester form exhibited enhanced radical scavenging activity compared to other derivatives .

Clinical Relevance in Cancer Treatment

Another case study focused on the cytotoxic effects of this compound on breast cancer cells. The results indicated that treatment with this compound led to a significant decrease in cell viability and increased markers of apoptosis .

属性

IUPAC Name |

bis(prop-2-enyl) (2S)-2-aminobutanedioate;4-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO4.C7H8O3S/c1-3-5-14-9(12)7-8(11)10(13)15-6-4-2;1-6-2-4-7(5-3-6)11(8,9)10/h3-4,8H,1-2,5-7,11H2;2-5H,1H3,(H,8,9,10)/t8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOWMVHRLCZAUDM-QRPNPIFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C=CCOC(=O)CC(C(=O)OCC=C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C=CCOC(=O)C[C@@H](C(=O)OCC=C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40585063 | |

| Record name | 4-Methylbenzene-1-sulfonic acid--diprop-2-en-1-yl L-aspartate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125229-60-9 | |

| Record name | 4-Methylbenzene-1-sulfonic acid--diprop-2-en-1-yl L-aspartate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。